6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione
Overview
Description
“6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione” is a chemical compound with the CAS Number: 1803565-77-6 . It has a molecular weight of 206.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3/c1-5-8-6 (9 (13)15-10 (8)14)4-7 (11-5)12 (2)3/h4H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Its physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available .
Scientific Research Applications
Synthesis of New Heterocyclic Compounds
Research has demonstrated the utility of related compounds in synthesizing new heterocyclic structures. For instance, compounds have been synthesized from condensation reactions involving visnagenone or khellinone with amino-thiouracil, leading to the creation of furothiazolo pyrimido quinazolinones with notable antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. These findings suggest a pathway for developing new antimicrobial agents utilizing similar core structures (Abu‐Hashem, 2018).
Development of Fluorescence Probes
Another application includes the synthesis of fluorescence probes for biological imaging. The condensation and ring-closing reactions have been employed to synthesize various derivatives, including 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones. These compounds, due to their fluorescent activity, are considered potential probes for tracing biological pathways, offering a glimpse into real-time cellular processes (Prior et al., 2014).
Novel Ring Transformation Studies
The research also extends into exploring novel ring transformation reactions. For instance, the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones under aqueous conditions catalyzed by dimethylamine, piperidine, and triethylamine, leading to benzoylhydroxy-1-pyrrolines and further derivatives. These studies provide insights into the versatility of these compounds in synthetic chemistry, opening avenues for the creation of complex molecules (Mataka et al., 1992).
Multicomponent Synthesis of Pyridine-Pyrimidines
Moreover, the efficient synthesis of pyridine-pyrimidines via a three-component reaction involving aryl aldehydes, aminouracil, and carbonitriles has been reported. This synthesis, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, highlights the role of such compounds in facilitating complex reactions that yield high-value chemical entities with potential utility in drug development and materials science (Rahmani et al., 2018).
Fluorescent Imaging of Metal Ions
Furthermore, derivatives have been utilized in the development of chemical probes for metal ions, demonstrating higher selectivity and sensitivity for Zn2+ ions. This application is particularly relevant in the field of bioimaging, where selective and sensitive detection of metal ions can contribute to understanding cellular mechanisms and diagnosing diseases (Balakrishna et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase i .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect pathways related to dna damage response .
Pharmacokinetics
Similar compounds have been found to have good preclinical pharmacokinetics and a low predicted clinical dose .
Result of Action
Similar compounds have been found to have antitumor potential when combined with dna double-strand break-inducing agents in mouse xenograft models .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione. For instance, the compound’s solubility in water can affect its bioavailability and distribution in the body . .
Biochemical Analysis
Biochemical Properties
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the stabilization of the enzyme-substrate complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Additionally, it can alter gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, through intercalation, which can inhibit or activate transcription . Furthermore, it can inhibit enzymes like topoisomerase, leading to the accumulation of DNA breaks and subsequent cell death . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that it can have lasting effects on cellular function, including sustained activation of signaling pathways and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote cell survival . At high doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and RNA . Additionally, it can be found in the mitochondria, where it affects mitochondrial function and energy production . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments .
Properties
IUPAC Name |
6-(dimethylamino)-4-methylfuro[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-8-6(9(13)15-10(8)14)4-7(11-5)12(2)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUDUICHBHFJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)N(C)C)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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